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Compound of Interest

Compound Name: BI-4142

Cat. No.: B10831610

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding kinetics and

mechanism of action of BI-4142, a potent and selective inhibitor of Human Epidermal Growth

Factor Receptor 2 (HER2), with a particular focus on its activity against exon 20 insertion

mutants.

Core Concepts: Covalent Inhibition and Binding
Kinetics
BI-4142 is classified as a covalent inhibitor of HER2. Unlike reversible inhibitors that bind and

dissociate from their target, covalent inhibitors form a stable, long-lasting bond, typically with a

reactive amino acid residue in the target protein's active site. This covalent modification leads

to irreversible inactivation of the enzyme.

The binding of a covalent inhibitor is a two-step process:

Initial Non-covalent Binding: The inhibitor first binds reversibly to the target protein, forming a

non-covalent complex. This initial binding is characterized by the association rate constant
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(k_on) and the dissociation rate constant (k_off).

Covalent Bond Formation: Following initial binding, a reactive group on the inhibitor forms a

covalent bond with a specific residue on the target protein. This irreversible step is

characterized by the inactivation rate constant (k_inact).

While specific kinetic parameters such as k_on, k_off, and k_inact for BI-4142 have not been

publicly disclosed in the available scientific literature, its covalent binding mode implies a

prolonged duration of target engagement, which is a key feature of its pharmacological profile.

Quantitative Data: Potency and Selectivity
The potency of BI-4142 has been evaluated in various biochemical and cell-based assays. The

following tables summarize the key quantitative data available.

Table 1: Biochemical Assay Data
Target Assay Type IC50 (nM) Notes

HER2 wt
Biochemical Kinase

Assay
5

Potent inhibition of

wild-type HER2.[1]

EGFR wt
Biochemical Kinase

Assay
>125

Greater than 25-fold

selectivity for HER2

over EGFR.[1]

Table 2: Cell-Based Assay Data
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Cell Line Target Expression Assay Type IC50 (nM)

HEK293 HER2 YVMA

Cellular

Phosphorylation

Assay

10

Ba/F3 HER2 YVMA
Cellular Proliferation

Assay
18

NCI-H2170 HER2 wt
Cellular Proliferation

Assay
16

NCI-H2170 HER2 YVMA
Cellular Proliferation

Assay
83

Ba/F3 HER2 YVMA, S783C
Cellular Proliferation

Assay
24

A431 EGFR wt
Cellular Proliferation

Assay
>5000

Ba/F3 EGFR wt
Cellular Proliferation

Assay
2400

Ba/F3 EGFR C775S
Cellular Proliferation

Assay
43

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of BI-4142.

Biochemical Kinase Assay
This assay measures the direct inhibitory effect of BI-4142 on the enzymatic activity of purified

HER2 kinase domain.

Materials:

Recombinant HER2 kinase domain
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ATP (Adenosine triphosphate)

Poly(Glu, Tyr) peptide substrate

BI-4142 at various concentrations

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

The HER2 enzyme is pre-incubated with varying concentrations of BI-4142 in a kinase

buffer.

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity)

is quantified using a luminescent detection reagent.

The IC50 value is determined by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Cellular Proliferation Assay
This assay assesses the ability of BI-4142 to inhibit the growth and proliferation of cancer cell

lines that are dependent on HER2 signaling.

Materials:

HER2-dependent cancer cell lines (e.g., NCI-H2170, Ba/F3 expressing HER2 mutants)

Cell culture medium and supplements

BI-4142 at various concentrations
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Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

96-well or 384-well cell culture plates

Procedure:

Cells are seeded into multi-well plates and allowed to attach overnight.

The cells are then treated with a serial dilution of BI-4142 or a vehicle control (e.g.,

DMSO).

The plates are incubated for a period of 72 to 96 hours.

A cell viability reagent is added to each well, which measures the amount of ATP present,

an indicator of metabolically active cells.

The luminescence is measured using a plate reader.

The IC50 value is calculated by plotting the percentage of cell growth inhibition against the

logarithm of the inhibitor concentration.

Mandatory Visualizations
HER2 Signaling Pathway
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Caption: HER2 signaling pathway and the inhibitory action of BI-4142.
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Experimental Workflow: Biochemical Kinase Assay
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Caption: Workflow for determining the IC50 of BI-4142 in a biochemical kinase assay.

Logical Relationship: Covalent Inhibition Mechanism
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Caption: Two-step mechanism of covalent inhibition of HER2 by BI-4142.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b10831610?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831610?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

